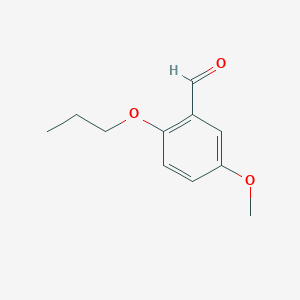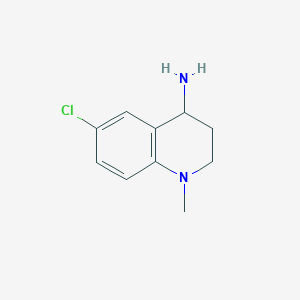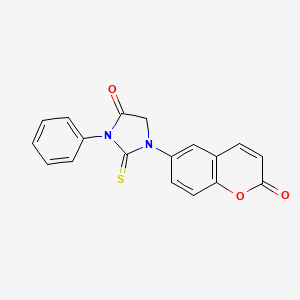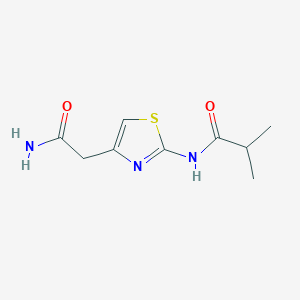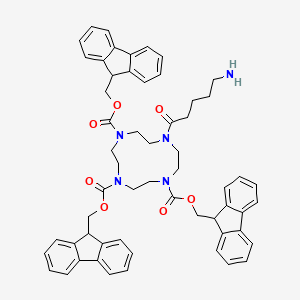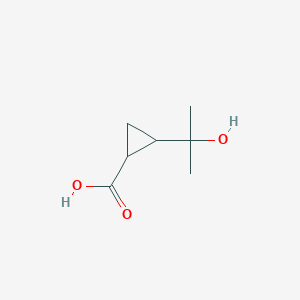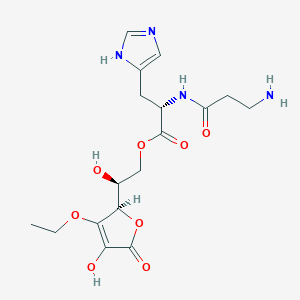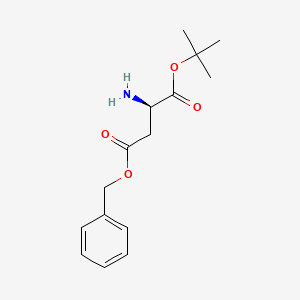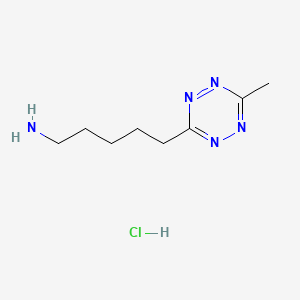
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with pentan-1-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt, which enhances the stability and handling of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride involves its reactivity with specific molecular targets. The compound can undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes, forming stable covalent linkages. This reactivity is exploited in various applications, including bioorthogonal chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
- Tetrazine-PEG5-NHS ester
Uniqueness
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its enhanced stability compared to other tetrazine derivatives. This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers .
Eigenschaften
Molekularformel |
C8H16ClN5 |
|---|---|
Molekulargewicht |
217.70 g/mol |
IUPAC-Name |
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-12-8(13-11-7)5-3-2-4-6-9;/h2-6,9H2,1H3;1H |
InChI-Schlüssel |
DPGWZZPOCZLNJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)CCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


